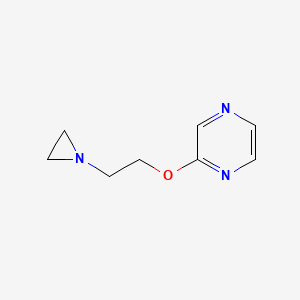
2-(2-(Aziridin-1-yl)ethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a chemical compound that features both an aziridine ring and a pyrazine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrazines are six-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine typically involves the reaction of aziridine with a pyrazine derivative. One common method is the nucleophilic substitution reaction where aziridine is reacted with 2-chloroethoxy pyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Aziridin-1-yl)ethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more stable amine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with an amine would yield a secondary amine derivative.
Applications De Recherche Scientifique
2-(2-(Aziridin-1-yl)ethoxy)pyrazine has several scientific research applications:
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.
Industry: It can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine involves its high reactivity due to the aziridine ring. The ring strain in the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The pyrazine ring can also participate in various chemical reactions, adding to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity.
Pyrazine: A six-membered nitrogen-containing ring found in many natural products and pharmaceuticals.
2-(2-(Aziridin-1-yl)ethoxy)benzene: A similar compound where the pyrazine ring is replaced with a benzene ring.
Uniqueness
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is unique due to the combination of the highly reactive aziridine ring and the versatile pyrazine ring in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-[2-(aziridin-1-yl)ethoxy]pyrazine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)12-6-5-11-3-4-11/h1-2,7H,3-6H2 |
Clé InChI |
RRLHPNLPBCQJEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCOC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


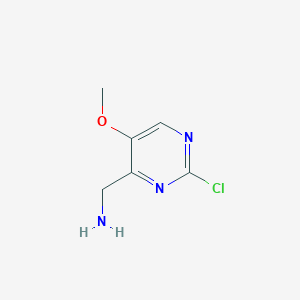

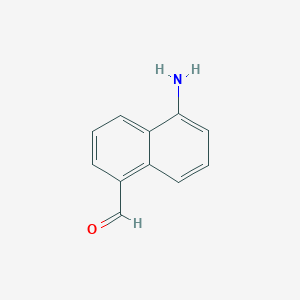
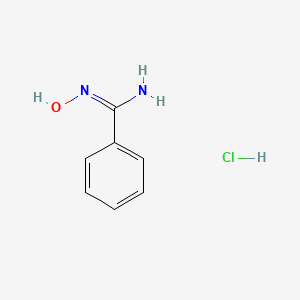

![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

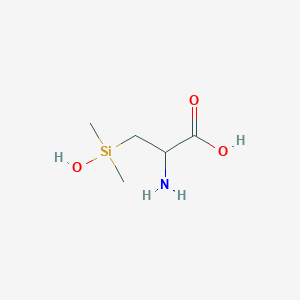
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)


![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
